molecular formula C9H15N3O6 B1435624 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid CAS No. 1803596-43-1

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid

Cat. No.: B1435624
CAS No.: 1803596-43-1
M. Wt: 261.23 g/mol
InChI Key: TYFOIZIYNOQJHN-UHFFFAOYSA-N
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Description

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes an oxadiazole ring, making it a valuable building block in various chemical syntheses .

Preparation Methods

The synthesis of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid typically involves the reaction of ethoxymethyl hydrazine with ethyl chloroacetate to form the oxadiazole ring. This intermediate is then reacted with ethan-1-amine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .

Chemical Reactions Analysis

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol.

Scientific Research Applications

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid can be compared with other oxadiazole-containing compounds, such as:

Properties

IUPAC Name

1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.C2H2O4/c1-3-11-4-6-9-10-7(12-6)5(2)8;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFOIZIYNOQJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(O1)C(C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
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1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
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1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
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1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
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1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
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1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid

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